Lanthionine ketimine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Lanthionine ketimine belongs to the class of organic compounds known as alpha amino acids and derivatives. These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof. This compound is slightly soluble (in water) and a weakly acidic compound (based on its pKa). This compound has been found in human brain tissue, and has also been detected in multiple biofluids, such as urine and blood.

This compound is an organonitrogen compound and an organooxygen compound. It derives from an alpha-amino acid.

科学研究应用

Neuroprotective Properties

Lanthionine ketimine has demonstrated significant neuroprotective effects in various experimental models. Research indicates that LK and its derivatives, such as this compound ethyl ester (LKE), can protect neurons from oxidative stress and inflammation, which are critical factors in neurodegenerative diseases.

- Mechanism of Action : LK appears to interact with collapsin response mediator protein 2 (CRMP2), a protein implicated in neurite outgrowth and neuronal stability. Studies have shown that LK enhances CRMP2's interaction with neurofibromin-1, promoting neurite stability and potentially mitigating neuroinflammation .

- Animal Models : In models of Alzheimer's disease, LKE has been shown to reduce amyloid-beta deposition and phospho-tau accumulation, hallmarks of the disease. This reduction correlates with improved cognitive function in transgenic mouse models .

Therapeutic Potential in Neurodegenerative Diseases

The therapeutic applications of this compound extend to several neurodegenerative conditions:

- Alzheimer's Disease : In a study involving 3xTg-AD mice, treatment with LK significantly diminished cognitive decline and reduced pathological features associated with Alzheimer's, such as amyloid plaques and tau tangles . The findings suggest that LK could serve as a potential therapeutic agent for Alzheimer's disease.

- Amyotrophic Lateral Sclerosis (ALS) : Research indicates that LK analogs may slow down motor function decline in ALS models by activating autophagy processes crucial for neuronal health . The ability of LK to modulate autophagy presents a promising avenue for ALS treatment.

- Multiple Sclerosis : LKE has been shown to enhance remyelination in models of multiple sclerosis (MS), specifically in the cuprizone demyelination model. It promotes the maturation of oligodendrocyte progenitor cells, which is essential for repairing damaged myelin .

Biochemical Interactions

This compound's interactions at the molecular level provide insight into its potential applications:

- Binding Partners : Proteomic studies have identified several proteins that interact with LK, including myelin basic protein and syntaxin-binding protein-1, which are involved in axon remodeling and vesicle trafficking . These interactions suggest that LK may play a role in synaptic plasticity and neuronal repair mechanisms.

- Autophagy Activation : Recent studies highlight LK's ability to activate autophagy in neuronal cell lines. This cellular process is vital for clearing damaged organelles and proteins, thus maintaining neuronal health .

Case Studies and Experimental Findings

属性

CAS 编号 |

83711-67-5 |

|---|---|

分子式 |

C6H7NO4S |

分子量 |

189.19 g/mol |

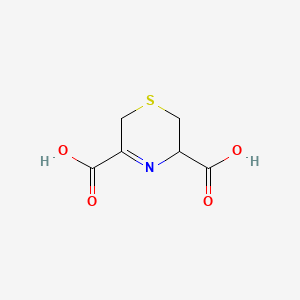

IUPAC 名称 |

3,6-dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid |

InChI |

InChI=1S/C6H7NO4S/c8-5(9)3-1-12-2-4(7-3)6(10)11/h3H,1-2H2,(H,8,9)(H,10,11) |

InChI 键 |

XIVVIYYWXOMYOD-UHFFFAOYSA-N |

SMILES |

C1C(N=C(CS1)C(=O)O)C(=O)O |

规范 SMILES |

C1C(N=C(CS1)C(=O)O)C(=O)O |

Key on ui other cas no. |

83923-11-9 |

物理描述 |

Solid |

同义词 |

lanthionine ketimine |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。